7-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
7-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s structure includes a benzothiolo ring fused with a pyrimidinone ring, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves multiple steps, starting with the preparation of the benzothiolo ring followed by the fusion with the pyrimidinone ring. The reaction conditions typically involve the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one
- 1-(2-oxo-2-piperidin-1-ylethyl)piperazine
Uniqueness
7-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its fused benzothiolo and pyrimidinone rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
7-methyl-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-5-6-13-14(9-12)24-17-16(13)18(23)21(11-19-17)10-15(22)20-7-3-2-4-8-20/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJQBWNGFCCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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